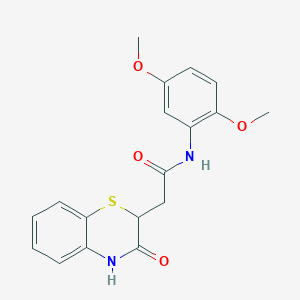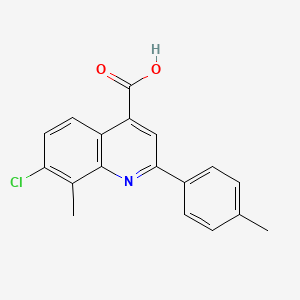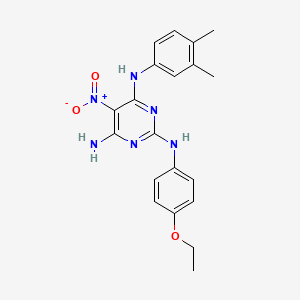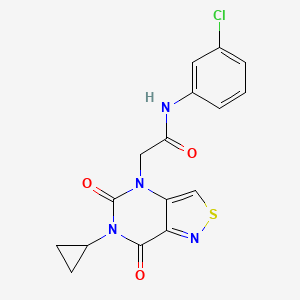![molecular formula C10H9N3O2 B2460224 Acide 2-[4-(4H-1,2,4-triazol-4-yl)phényl]acétique CAS No. 639863-89-1](/img/structure/B2460224.png)
Acide 2-[4-(4H-1,2,4-triazol-4-yl)phényl]acétique
Vue d'ensemble
Description
“2-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetic acid” is a compound with the molecular formula C10H9N3O4 . It is a type of triazole compound, which are known for their versatile biological activities .
Synthesis Analysis
The synthesis of this compound involves the reaction of N,N-dimethyl formamide azine with 2-(4-aminophenyl)acetic acid in benzene under heating and stirring. The mixture is then refluxed, cooled to room temperature, and the solid product obtained is filtered and washed with ethanol .Molecular Structure Analysis
The crystal structure of this compound is orthorhombic, with parameters a = 4.3976 (6) Å, b = 10.8753 (14) Å, c = 19.678 (3) Å . The fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters are also provided .Applications De Recherche Scientifique
Polymères de coordination (CP)
- Synthèse et structures: Des chercheurs ont synthétisé trois nouveaux polymères de coordination (CP) en utilisant ce ligand en combinaison avec divers sels métalliques . Ces CP présentent des structures diverses, notamment des réseaux 2D et 3D.
Photocatalyse
Mécanisme D'action
Target of Action
It’s known that triazole derivatives often interact with various biological targets, including enzymes and receptors, due to their versatile nature .
Mode of Action
Triazole derivatives are known for their ability to form stable complexes with various biological targets, which can lead to changes in the function of these targets .
Biochemical Pathways
Triazole derivatives are known to interact with various biochemical pathways due to their versatile nature .
Result of Action
It’s known that triazole derivatives can have various biological effects, including antimicrobial, antitumor, and luminescent sensitive detection for antibiotics and pesticides .
Propriétés
IUPAC Name |
2-[4-(1,2,4-triazol-4-yl)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)5-8-1-3-9(4-2-8)13-6-11-12-7-13/h1-4,6-7H,5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMDQFRWRSOCPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)N2C=NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,5-difluorophenyl)-2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2460141.png)
![6-[(2-Chlorophenyl)methylsulfanyl]-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2460142.png)
![N-(3-fluorophenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2460143.png)
![3-Chloro-4-[(pyrrolidin-1-yl)methyl]phenol hydrochloride](/img/structure/B2460145.png)



![7-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B2460151.png)
![(2E)-4-[(3-acetylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B2460153.png)



![Methyl 6-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate](/img/structure/B2460160.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-6-((2-chloro-6-fluorobenzyl)thio)pyridazine](/img/structure/B2460162.png)
